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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764639

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and
administration of CEP-28122 for in vivo studies, based on currently available preclinical data.
The protocols outlined below are intended to serve as a starting point for researchers designing
efficacy, pharmacokinetic, and toxicology studies in rodent models.

Overview of CEP-28122

CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma
Kinase (ALK). Constitutive activation of ALK through chromosomal translocations, gene
amplification, or point mutations is a known driver in several human cancers, including
anaplastic large-cell ymphoma (ALCL), non-small cell lung cancer (NSCLC), and
neuroblastoma. CEP-28122 has demonstrated dose-dependent antitumor activity in various
preclinical xenograft models of these cancers.[1][2]

Recommended In Vivo Dosage and Administration

Based on published preclinical studies, the recommended dosage of CEP-28122 for in vivo
efficacy studies in mice ranges from 3 mg/kg to 100 mg/kg, administered orally. The optimal
dose will depend on the specific tumor model and the experimental endpoint.

Table 1. Summary of Effective Dosages of CEP-28122 in Mouse Xenograft Models
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Pharmacokinetics and Toxicology

While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for CEP-28122
in mice are not readily available in the public domain, studies indicate a favorable
pharmacokinetic profile.[2] A single oral dose of 30 mg/kg resulted in substantial target
inhibition (>90%) for more than 12 hours.[2]

CEP-28122 has been reported to be well-tolerated in mice and rats at the effective doses listed
above.[2] However, a formal Maximum Tolerated Dose (MTD) study has not been publicly
reported. It is recommended that researchers perform a dose-range-finding study to determine
the MTD in their specific animal model and strain.

Experimental Protocols
Preparation of CEP-28122 for Oral Administration

Materials:

CEP-28122 (free base or mesylate salt)

Vehicle: Polyethylene glycol 400 (PEG-400)

Sterile microcentrifuge tubes

Vortex mixer
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e Sonicator (optional)

Protocol:

Weigh the required amount of CEP-28122 powder based on the desired concentration and
final dosing volume.

e Add the appropriate volume of PEG-400 to the CEP-28122 powder in a sterile
microcentrifuge tube.

o Vortex the mixture vigorously for 5-10 minutes to aid dissolution.
« If necessary, sonicate the mixture for 5-10 minutes to ensure complete dissolution.
 Visually inspect the solution to ensure there are no visible particles.

e Prepare fresh daily or store at 4°C for a limited duration (stability in solution should be
determined empirically).

ALK-Positive Tumor Xenograft Model Protocol

Materials:

ALK-positive cancer cell line (e.g., Sup-M2, NCI-H2228, NB-1)
e 6-8 week old immunodeficient mice (e.g., SCID, athymic nude)
» Sterile phosphate-buffered saline (PBS)

o Matrigel (optional)

¢ Syringes and needles (27-30 gauge)

o Calipers

» CEP-28122 formulation

o Oral gavage needles (20-22 gauge, flexible tip)
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Protocol:

e Cell Culture: Culture ALK-positive cancer cells according to standard protocols.

o Cell Preparation for Implantation:

o Harvest cells during the logarithmic growth phase.

o Wash cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at
the desired concentration (typically 1 x 1077 to 5 x 1077 cells/mL).

e Tumor Implantation:

o Anesthetize the mice.

o Subcutaneously inject 100-200 pL of the cell suspension into the flank of each mouse.

e Tumor Growth Monitoring:

o Allow tumors to establish and grow.

o Measure tumor dimensions with calipers every 2-3 days.

o Calculate tumor volume using the formula: (Length x Width?) / 2.

e Randomization and Treatment Initiation:

o When tumors reach a predetermined average volume (e.g., 100-200 mm?), randomize the
mice into treatment and control groups.

o Begin oral administration of CEP-28122 or vehicle control.

e Drug Administration (Oral Gavage):

o Administer the prepared CEP-28122 formulation via oral gavage at the desired dose and
schedule.

o The volume administered should be based on the mouse's body weight (typically 5-10
mL/kg).
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» Efficacy Assessment:
o Continue to monitor tumor volume and body weight throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
Western blot for p-ALK, histology).

Signaling Pathways and Experimental Workflows
CEP-28122 Mechanism of Action and ALK Signaling

CEP-28122 exerts its antitumor effect by inhibiting the tyrosine kinase activity of ALK. This
leads to the downregulation of key downstream signaling pathways that promote cell
proliferation, survival, and growth.

Ligand CEP-28122

Activation Inhibition

ALK Receptor Tyrosine Kinase

RAS-RAF-MEK-ERK
(MAPK Pathway)

Cell Proliferation
& Survival
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Caption: CEP-28122 inhibits ALK, blocking downstream signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of CEP-28122.
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Caption: Workflow for an in vivo efficacy study of CEP-28122.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10764639?utm_src=pdf-custom-synthesis
https://aacrjournals.org/mct/article/11/3/670/91299/CEP-28122-a-Highly-Potent-and-Selective-Orally
https://pubmed.ncbi.nlm.nih.gov/22203728/
https://pubmed.ncbi.nlm.nih.gov/22203728/
https://pubmed.ncbi.nlm.nih.gov/22203728/
https://www.benchchem.com/product/b10764639#recommended-dosage-of-cep-28122-for-in-vivo-studies
https://www.benchchem.com/product/b10764639#recommended-dosage-of-cep-28122-for-in-vivo-studies
https://www.benchchem.com/product/b10764639#recommended-dosage-of-cep-28122-for-in-vivo-studies
https://www.benchchem.com/product/b10764639#recommended-dosage-of-cep-28122-for-in-vivo-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10764639?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact
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and industry. Email: info@benchchem.com
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